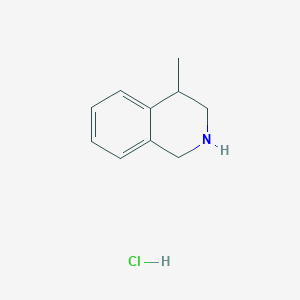

4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 111661-47-3) is a tetrahydroisoquinoline (THIQ) derivative with the molecular formula C₁₀H₁₄ClN and a molecular weight of 183.68 g/mol . It is structurally characterized by a methyl group at the 4-position of the tetrahydroisoquinoline scaffold, which influences its physicochemical properties, such as lipophilicity and metabolic stability. This compound is primarily used in research settings, particularly in studies exploring neurotransmitter modulation, blood-brain barrier (BBB) permeability, and neurodegenerative disease mechanisms . Its enantiomer, (R)-4-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 350508-38-2), is also of interest in asymmetric synthesis and pharmacological studies .

Properties

IUPAC Name |

4-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-6-11-7-9-4-2-3-5-10(8)9;/h2-5,8,11H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIBBSJVOAXLOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=CC=CC=C12.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548080 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111661-47-3 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction typically involves condensing β-phenethylamine with a ketone or aldehyde under acidic conditions. Titanium(IV) isopropoxide has emerged as an effective catalyst for facilitating imine formation with less reactive ketones, as demonstrated in analogous syntheses. For instance, using acetone as the carbonyl component in the presence of titanium(IV) isopropoxide yields a cyclic imine intermediate, which undergoes cyclization to form the tetrahydroisoquinoline core. Subsequent reduction of the imine (if necessary) and treatment with hydrochloric acid provides the hydrochloride salt.

Optimization and Industrial Scalability

Industrial adaptations of this method employ continuous flow reactors to enhance reaction efficiency and control. For example, a 75% yield has been reported for similar tetrahydroisoquinoline derivatives when using optimized titanium-catalyzed conditions. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes cyclization |

| Catalyst Loading | 10 mol% Ti(OiPr)₄ | Facilitates imine formation |

| Reaction Time | 12–24 hours | Ensures complete conversion |

Bischler-Napieralski Cyclization Followed by Reduction

The Bischler-Napieralski reaction offers an alternative route by cyclizing acylated β-phenethylamine derivatives to form 3,4-dihydroisoquinolines, which are subsequently reduced to the tetrahydro form.

Synthesis of 4-Methyl-3,4-dihydroisoquinoline

N-acylation of β-phenethylamine with acetyl chloride generates N-acetyl-β-phenethylamine, which undergoes cyclization in polyphosphoric acid (PPA) at 130–150°C. This step forms the dihydroisoquinoline scaffold, with the methyl group introduced via the acylating agent. For instance, using methyl chloroformate instead of acetyl chloride could direct the methyl group to the 4-position during cyclization.

Reduction to Tetrahydroisoquinoline

The dihydro intermediate is reduced using hydride agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). A patent method for analogous compounds achieved an 85% yield by treating 1-phenyl-3,4-dihydroisoquinoline with NaBH₄ in HCl. Applied to the 4-methyl derivative, this step would proceed as follows:

Reductive Amination of Ketones

Reductive amination provides a streamlined approach to constructing the tetrahydroisoquinoline skeleton while introducing the methyl group.

Substrate Preparation and Reaction Conditions

β-Phenethylamine is reacted with a methyl-substituted ketone (e.g., butanone) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). The reaction proceeds via imine formation followed by in situ reduction, directly yielding the tetrahydroisoquinoline structure. Acidic workup with HCl converts the free base to the hydrochloride salt.

Yield and Scalability Data

While specific data for 4-methyl derivatives are limited, analogous reductive aminations of arylethylamines report yields exceeding 70% under optimized conditions. Key factors include:

-

Solvent Choice : Methanol or ethanol to enhance solubility.

-

pH Control : Maintained at 4–6 using acetic acid.

-

Temperature : Room temperature to 50°C.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

Hydrochloride Salt Formation

Regardless of the synthetic route, the final step involves treating the free base with hydrochloric acid to form the hydrochloride salt. Standard protocols include:

-

Dissolving the free base in anhydrous diethyl ether.

-

Adding concentrated HCl dropwise at 0–5°C.

-

Filtering and recrystallizing the precipitate from ethanol/water.

This step typically achieves near-quantitative conversion, with purity confirmed via melting point (literature value: 100°C for analogous compounds).

Industrial Production and Green Chemistry Considerations

Large-scale synthesis prioritizes solvent recovery and catalyst reuse to minimize waste. Continuous flow systems, as mentioned in bromination protocols for derivatives, reduce reaction times and improve safety by automating hazardous steps (e.g., handling LiAlH₄).

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .

Major Products

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis:

4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural similarity to naturally occurring alkaloids makes it a valuable scaffold for developing drugs targeting neurological disorders such as Parkinson's disease and depression .

Case Study: Neuroprotective Agents

Research has indicated that derivatives of tetrahydroisoquinolines exhibit neuroprotective properties. For instance, compounds derived from this scaffold have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Neuroprotective Studies

Mechanisms of Action:

Studies have highlighted the potential of 4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation is essential for developing treatments for conditions like Parkinson's disease and schizophrenia .

Experimental Findings:

In experimental models, the administration of this compound has shown a reduction in neuroinflammation and an increase in neurotrophic factors, which are vital for neuronal survival and function .

Analytical Chemistry

Standard Reference Material:

This compound is utilized as a standard reference material in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). It aids in the accurate quantification of similar compounds within complex biological matrices .

Validation Studies:

A study demonstrated the successful application of LC-MS/MS to detect 4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in biological samples with high specificity and sensitivity. The method showed linearity with a lower limit of detection suitable for pharmacokinetic studies .

Biochemical Research

Interaction with Neurotransmitter Systems:

In biochemical assays, 4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been explored for its interactions with neurotransmitter receptors. These studies contribute to understanding synaptic functions and the development of drugs that can enhance or inhibit specific neurotransmitter activities .

Therapeutic Potential:

The compound's ability to influence neurotransmitter dynamics positions it as a candidate for developing therapies aimed at mood disorders and cognitive dysfunctions associated with aging and neurodegeneration .

Natural Product Synthesis

Versatile Framework:

The compound plays a significant role in synthesizing natural products. Its structure allows chemists to create various derivatives with potential therapeutic applications against infectious diseases and cancer .

Synthetic Strategies:

Recent advancements have included multi-component reactions that utilize 4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride as a starting material to synthesize novel compounds with enhanced biological activity .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Intermediate for synthesizing drugs targeting neurological disorders | Neuroprotective properties observed in related compounds |

| Neuroprotective Studies | Modulation of neurotransmitter systems | Reduction in neuroinflammation in experimental models |

| Analytical Chemistry | Standard reference material for LC-MS/MS | High specificity and sensitivity in biological sample analysis |

| Biochemical Research | Investigating interactions with neurotransmitter receptors | Potential therapies for mood disorders |

| Natural Product Synthesis | Framework for creating derivatives with therapeutic potential | Multi-component reactions yielding novel compounds |

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) activity, which plays a crucial role in neurotransmitter metabolism . Additionally, the compound exhibits neuroprotective properties by scavenging free radicals and antagonizing the glutamatergic system .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Methoxy groups (e.g., 6,7-dimethoxy-THIQ) enhance analgesic and anti-inflammatory activity due to increased electron density and receptor binding .

- Methyl groups at the 1- or 4-position (e.g., 1-methyl-THIQ) improve BBB penetration but may correlate with neurotoxic metabolites linked to Parkinsonism .

- Phenyl and trifluoromethyl groups increase lipophilicity, altering pharmacokinetic profiles .

- Metabolism: 4-Methyl-THIQ and 1-methyl-THIQ are primarily excreted unchanged (~70–76%) but undergo hydroxylation at the 4-position (2.7–8.7%) and minor N-methylation (<1%) . In contrast, hydroxylated analogs like demethylcoclaurine are more polar, leading to faster renal clearance .

Pharmacological and Toxicological Profiles

- Therapeutic Potential: 6,7-Dimethoxy-THIQ derivatives exhibit dose-dependent analgesia (ED₅₀: 0.5 mg/kg) and anti-inflammatory activity in arthritis models . 4-Methyl-THIQ’s BBB permeability makes it a candidate for central nervous system (CNS) drug delivery, though its neurotoxic analogs (e.g., MPTP) necessitate caution .

- Toxicity: Acute oral toxicity (Category 4) and skin irritation (Category 2) are reported for structurally similar THIQ derivatives .

Biological Activity

4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (MTHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MTHIQ, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MTHIQ is a derivative of the tetrahydroisoquinoline family, characterized by its saturated isoquinoline core with a methyl group at the 4-position. The molecular formula is , with a molecular weight of approximately 175.67 g/mol.

1. Neuroprotective Effects

Research has indicated that tetrahydroisoquinolines, including MTHIQ, exhibit neuroprotective properties. A study highlighted that MTHIQ could potentially protect against neurodegenerative diseases such as Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress . The compound's ability to inhibit the aggregation of neurotoxic proteins is particularly noteworthy.

2. Antimicrobial Properties

MTHIQ has been investigated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it possesses significant antibacterial effects, making it a candidate for developing new antimicrobial agents . The mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular processes.

3. Anticancer Potential

MTHIQ has shown promise in cancer research. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. Research indicates that MTHIQ may interfere with cell cycle progression and promote the activation of apoptotic pathways in various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of MTHIQ is closely related to its structural features. Modifications at the tetrahydroisoquinoline core can enhance or diminish its pharmacological effects. For instance, substituents at specific positions have been shown to influence binding affinity to target receptors and enzymes .

| Substituent Position | Effect on Activity |

|---|---|

| 1-position | Enhances neuroprotective effects |

| 2-position | Increases antimicrobial potency |

| 4-position | Critical for anticancer activity |

The mechanisms through which MTHIQ exerts its biological effects include:

- Receptor Modulation : MTHIQ interacts with various neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial in neuroprotection and mood regulation.

- Oxidative Stress Reduction : The compound has antioxidant properties that help mitigate oxidative damage in neuronal tissues .

- Cell Cycle Regulation : In cancer cells, MTHIQ affects cell cycle checkpoints, leading to reduced proliferation and increased apoptosis .

Case Study 1: Neuroprotection in Animal Models

A study involving MTHIQ administration in mice demonstrated significant neuroprotective effects against induced oxidative stress. The results showed a reduction in markers of neuronal damage compared to control groups .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that MTHIQ significantly inhibited cell viability at concentrations as low as 10 µM. The compound was effective against breast and colon cancer cells, suggesting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do they compare in efficiency?

- Methodology : A common approach involves multi-step synthesis starting from phenethylamine derivatives. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (structurally analogous) is synthesized via acetylation with acetyl chloride, cyclization using polyphosphoric acid (PPA), and reduction with potassium borohydride (KBH₄), achieving a simplified workflow with minimal by-products . Alternative routes for similar compounds (e.g., 6-methoxy derivatives) employ cyclization under acidic conditions followed by hydrochlorination, emphasizing solvent selection (e.g., ethanol/water mixtures) and temperature control to enhance yield .

- Key Considerations : Compare starting material costs, reaction time, and purity of intermediates. For instance, PPA-based cyclization offers cost efficiency but requires careful handling due to its hygroscopic nature .

Q. How is the structural integrity of 4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride confirmed in synthetic workflows?

- Analytical Methods :

- 1H-NMR Spectroscopy : Used to verify the methyl group at the 4-position and aromatic proton environments .

- Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., 183.68 g/mol for 7-methyl-THIQ hydrochloride) and detects impurities .

- Melting Point Analysis : Critical for assessing crystallinity; discrepancies (e.g., 316.4°C for brominated derivatives) may indicate polymorphic variations .

Advanced Research Questions

Q. What strategies are employed to optimize reaction conditions for scaling up 4-methyl-THIQ hydrochloride synthesis?

- Catalytic Systems : Transition metal catalysts (e.g., Ru(bpy)₃Cl₂) in photoredox reactions enable α-alkylation of amines, though adaptation to 4-methyl-THIQ derivatives requires tuning solvent polarity (e.g., acetonitrile) and degassing protocols to prevent side reactions .

- By-Product Mitigation : Use of column chromatography (silica gel) or recrystallization (ethanol/ether) to isolate pure hydrochloride salts. Evidence from 1-methyl-THIQ synthesis highlights PPA’s role in minimizing by-products via efficient cyclization .

Q. How do substituents (e.g., halogens, methoxy groups) influence the stability and reactivity of 4-methyl-THIQ hydrochloride derivatives?

- Case Studies :

- Brominated Derivatives : 6-Bromo-THIQ hydrochloride exhibits reduced thermal stability (melting point 316.4°C) compared to non-halogenated analogs, necessitating inert storage conditions .

- Methoxy Groups : Electron-donating substituents (e.g., 6-methoxy-THIQ) enhance solubility in polar solvents but may complicate reduction steps due to steric hindrance .

- Experimental Design : Use Hammett constants to predict electronic effects and design stability assays (e.g., accelerated degradation under UV light).

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, spectral shifts) for THIQ derivatives?

- Approach :

- Cross-Validation : Compare NMR data (e.g., aromatic proton shifts) across studies to identify inconsistencies caused by solvent effects or impurities .

- Advanced Techniques : X-ray crystallography for definitive structural confirmation, as seen in pharmaceutical reference standards .

Q. What methodologies are recommended for evaluating the neuropharmacological activity of 4-methyl-THIQ hydrochloride?

- In Vitro Models : Dopamine transporter (DAT) binding assays, inspired by studies on MPTP-induced parkinsonism, to assess affinity for neuronal targets .

- Toxicity Profiling : LC-MS/MS-based metabolomics to detect reactive intermediates, coupled with in vivo models (e.g., zebrafish) for neurobehavioral screening.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.